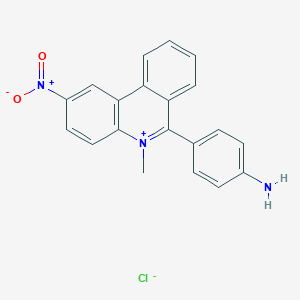

6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

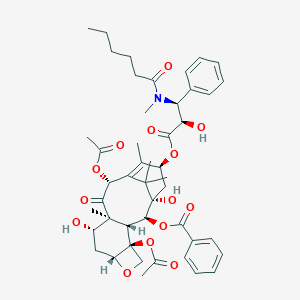

6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride, commonly known as MAP, is a fluorescent dye that has been extensively used in scientific research. The compound is a cationic dye that binds to nucleic acids, making it an excellent tool for studying DNA and RNA. MAP has been used in a wide range of applications, including molecular biology, genetics, and biochemistry.

Wirkmechanismus

MAP binds to nucleic acids through electrostatic and hydrophobic interactions. The positively charged amino group of MAP interacts with the negatively charged phosphate backbone of DNA and RNA, while the hydrophobic nitrophenanthridine ring interacts with the nucleotide bases. The binding of MAP to nucleic acids results in a shift in the fluorescence emission spectrum, making it an excellent tool for detecting and quantifying nucleic acids.

Biochemische Und Physiologische Effekte

MAP is a relatively small molecule that does not have any significant biochemical or physiological effects. However, it is important to note that MAP is a cationic dye and can interact with negatively charged molecules in cells. Therefore, it is essential to use MAP at the appropriate concentration and avoid overloading cells with the dye.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MAP is its high sensitivity and specificity for nucleic acids. MAP is a highly fluorescent dye that can detect and quantify small amounts of DNA and RNA. Another advantage of MAP is its compatibility with a wide range of experimental conditions, including different pH and salt concentrations.

However, there are also some limitations to the use of MAP in lab experiments. One of the main limitations is its potential toxicity to cells. MAP is a cationic dye that can interact with negatively charged molecules in cells, leading to cell death. Therefore, it is essential to use MAP at the appropriate concentration and avoid overloading cells with the dye. Another limitation of MAP is its photobleaching, which can limit its usefulness in long-term experiments.

Zukünftige Richtungen

There are several future directions for the use of MAP in scientific research. One direction is the development of new derivatives of MAP that have improved properties, such as increased sensitivity and reduced toxicity. Another direction is the application of MAP in new areas of research, such as the study of RNA secondary structures and epigenetic modifications. Finally, the use of MAP in combination with other techniques, such as fluorescence resonance energy transfer (FRET) and single-molecule imaging, could lead to new insights into the structure and function of nucleic acids.

Synthesemethoden

MAP is synthesized by the reaction of 6-methyl-2-nitrophenanthridine with p-phenylenediamine in the presence of hydrochloric acid. The reaction yields MAP as a chloride salt, which can be purified by recrystallization. The synthesis method of MAP was first reported in 1973 by J. H. Miller and R. G. Schultz.

Wissenschaftliche Forschungsanwendungen

MAP has been used in a wide range of applications in scientific research. One of the most common applications of MAP is in the study of DNA and RNA. MAP binds to nucleic acids, making it an excellent tool for detecting and quantifying DNA and RNA. MAP has also been used in the study of protein-nucleic acid interactions, DNA sequencing, and gene expression analysis.

Eigenschaften

CAS-Nummer |

111415-82-8 |

|---|---|

Produktname |

6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride |

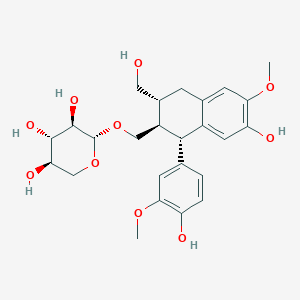

Molekularformel |

C20H16ClN3O2 |

Molekulargewicht |

365.8 g/mol |

IUPAC-Name |

4-(5-methyl-2-nitrophenanthridin-5-ium-6-yl)aniline;chloride |

InChI |

InChI=1S/C20H15N3O2.ClH/c1-22-19-11-10-15(23(24)25)12-18(19)16-4-2-3-5-17(16)20(22)13-6-8-14(21)9-7-13;/h2-12,21H,1H3;1H |

InChI-Schlüssel |

NUVUCQHHFPJKMQ-UHFFFAOYSA-N |

SMILES |

C[N+]1=C(C2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-])C4=CC=C(C=C4)N.[Cl-] |

Kanonische SMILES |

C[N+]1=C(C2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-])C4=CC=C(C=C4)N.[Cl-] |

Synonyme |

6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)